Mcp-neca

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mcp-neca Technical Overview

Mcp-neca is a potent and selective agonist of adenosine receptors, with significant activity at the A3 subtype [1]. The table below summarizes its core chemical and pharmacological characteristics:

| Property | Description |

|---|---|

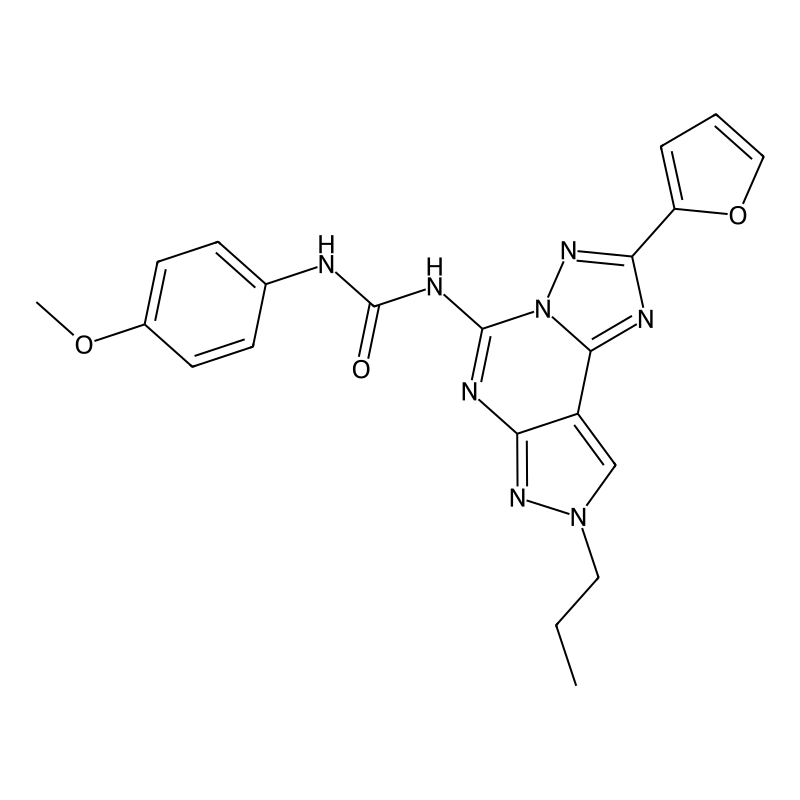

| IUPAC Name | 1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea [1] |

| Molecular Formula | C21H20N8O3 [1] |

| Molecular Weight | 432.4 g/mol [1] |

| CAS Number | S536266 (Catalog Number on Smolecule.com) [1] |

| Solubility | Soluble in DMSO [1] |

| Primary Action | Potent and selective adenosine receptor agonist, particularly of the A3 subtype [1] |

| Synonyms | MRE 3008-F20, MRE-3008-F20 [1] |

Pharmacological Profile & Mechanism

This compound functions primarily as a competitive antagonist at the adenosine A3 receptor, binding directly to the orthosteric site and blocking adenosine activation [1]. Its downstream effects involve key signaling pathways.

Diagram of the this compound signaling pathway leading to anti-inflammatory effects.

Receptor Selectivity and Binding: this compound exhibits high binding affinity for the human A3 adenosine receptor, with binding free energy values around -7.5 kcal/mol. Key molecular interactions include π-π stacking with phenylalanine 173 and hydrogen bonding with glutamic acid 174 in the receptor's binding pocket [1]. It also shows significant cross-reactivity with A2B receptors, but more limited interaction with A1 receptors [1].

Key Signaling Pathways: Research indicates that this compound enhances the expression of the NR4A nuclear receptor family (NR4A1-3) in myeloid cells. This effect is mediated through Protein Kinase D (PKD), not through PKA, PKC, or the NF-κB pathway [2]. The diagram above illustrates this pathway.

Biological Activities & Research Applications

This compound has demonstrated several key biological activities in research models, making it a valuable tool for investigating adenosine receptor function [1]:

- Anti-inflammatory Properties: It can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in various cell types, including microglia.

- Neuroprotective Effects: In models of neurodegeneration, it has shown the ability to protect neuronal cells from apoptosis.

- Cardiovascular Effects: Activation of adenosine receptors by this compound can lead to vasodilation and reduced heart rate.

- Research Tool: It is widely used in pharmacological studies to investigate adenosine receptor signaling pathways and their therapeutic potential in conditions like multiple sclerosis, Alzheimer's disease, and ischemic injuries.

References

Mcp-neca structure activity relationship

Compound Profiles and SAR Overview

| Feature | MCP110 (Ras/Raf Inhibitor) | NECA (Adenosine Receptor Agonist) |

|---|---|---|

| Primary Target | Ras-Raf protein-protein interaction [1] | A1, A2A, A2B, A3 adenosine receptors (ARs) [2] [3] [4] |

| Therapeutic Context | Cancer (synergizes with MAPK pathway & microtubule-targeting agents) [1] | Immunology, inflammation, cancer (modulates immune cell function) [2] [3] [4] |

| Core SAR Insight | Identified as inhibitor of Ras-Raf interaction; more potent derivative of MCP1 [1] | NECA (5'-N-ethylcarboxamidoadenosine): non-selective AR agonist; used as a pharmacological tool [2]. Key SAR for AR ligands: High selectivity is a major challenge; modifications to adenosine core (e.g., ribose, adenine) can yield subtype-selective agonists/antagonists [3] [4]. |

| Quantitative Data Example | Synergistic activity with paclitaxel in LXFA 629 lung and SW620 colon carcinoma xenograft models [1] | Enhances C3a-stimulated degranulation in human LAD2 mast cells; effect abolished by simultaneous antagonism of A2A, A2B, and A3 receptors [2] |

Experimental Protocol for Key Findings

To illustrate the experimental approaches used in this field, here are methodologies for key findings related to MCP110 and adenosine receptors.

1. Protocol: Assessing Synergy Between MCP110 and Paclitaxel [1]

- Cell Lines & Models: Use human tumor cell lines with activated Ras (e.g., SW620 colon carcinoma, LXFA 629 NSCLC) or oncogenically transformed lines (e.g., Kaposi's sarcoma models). Validate in athymic nude or SCID mouse xenograft models.

- Compound Formulation: Formulate MCP110 and paclitaxel in a liposomal preparation (e.g., 10% w/v phospholipon 90G, 33% v/v Myritol 318) for in vivo administration.

- Proliferation & Viability Assay: Treat cells with compound mono-therapies and combinations. Measure proliferation 48 hours post-treatment using a metabolic assay like WST-1.

- Synergy Analysis: Analyze drug combination effects using Median Dose Effect analysis and calculate a Combination Index (CI) with software such as CalcuSyn. A CI < 1 indicates synergy.

- In Vivo Validation: Administer compounds daily to mice with established xenografts (e.g., MCP110 daily; paclitaxel in 8 of 17 injections). Monitor tumor growth inhibition over time.

2. Protocol: Identifying Adenosine Receptor Subtypes in Mast Cell Degranulation [2]

- Cellular Model: Use homogeneous human LAD2 mast cells or mouse bone marrow-derived mast cells (BMMCs).

- Receptor Expression Profiling: Perform quantitative PCR (qPCR) on cell samples to detect mRNA expression of A1, A2A, A2B, and A3 adenosine receptors.

- Stimulation & Inhibition:

- Pre-incubate cells with selective antagonists for A2A (e.g., SCH 442416), A2B (e.g., MRS 1754), and A3 receptors for 30 minutes.

- Stimulate degranulation with a trigger like C3a peptide or anti-IgE, simultaneously adding the non-selective agonist NECA.

- Degranulation Measurement: After 30 minutes, measure the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) to quantify degranulation.

- Data Interpretation: If the enhancement of degranulation by NECA is only abolished when all three subtype antagonists are applied simultaneously, it confirms a cooperative role for A2A, A2B, and A3 receptors.

Research Pathways and Connectivity

The following diagram maps the experimental workflow for profiling a compound's activity, integrating concepts from both MCP and adenosine receptor research. This illustrates the logical relationships between key experimental stages.

Guidance for Further Research

Based on the search results, here are suggestions for how you might proceed:

- Refine Your Search: The term "MCP-NECA" may refer to a highly specialized compound not yet widely published. Consider searching for these topics independently. For MCP compounds, focus on "Ras Raf inhibitor" and "MCP110". For adenosine-related chemistry, search for "adenosine receptor agonists", "NECA derivative", and "structure-activity relationship".

- Explore Related Targets: Both pathways are implicated in cancer. You may find relevant literature by investigating cross-talk between Ras/Raf/MEK/ERK signaling and adenosine receptor signaling in the tumor microenvironment [1] [3] [4].

- Consult Specialized Databases: For detailed chemical structures, bioactivity data, and published SAR studies, utilize specialized resources like PubChem, ChEMBL, or BindingDB.

References

- 1. In vitro and in vivo synergy of MCP compounds with MAPK ... [pmc.ncbi.nlm.nih.gov]

- 2. The role of activated adenosine receptors in degranulation ... [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of adenosine receptor modulators in ... [pubs.rsc.org]

- 4. Current Understanding of the Role of Adenosine Receptors ... [mdpi.com]

Chemical and Basic Pharmacological Profile

The table below summarizes the core identifying information and known target activity for MCP-NECA.

| Property | Description |

|---|---|

| Systematic Name | 1-[2-(2-Furyl)-8-propyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea [1] |

| Synonyms | MRE 3008F20, MRE 3008-F20 [2] |

| Molecular Formula | C₂₁H₂₀N₈O₃ [2] [1] |

| Molecular Weight | 432.44 g/mol [1] |

| Known Pharmacological Target | Adenosine A3 Receptor (A3R) [2] [1] |

| Reported Activity on Target | Potent and selective antagonist [2] |

Functional Role in a Key Signaling Pathway

This compound is a key research tool for studying the Adenosine A3 Receptor (A3R). The following diagram illustrates the established signaling mechanism of this receptor and how this compound acts upon it, based on the research findings [3].

A3R signaling is mediated by Gαi proteins, which inhibit Adenylyl Cyclase and reduce cAMP production. This compound acts as an antagonist, blocking adenosine from activating this pathway.

Experimental Context & Methodology

The search results confirm the use of this compound in a specific experimental protocol to investigate adenosine receptor function in human mast cells [3].

- Cell Model: The human mast cell line (LAD2) was used, which expresses adenosine receptors, including A3R [3].

- Key Experimental Readout: Calcium (Ca²⁺) mobilization was measured using a fluorescent, calcium-sensitive dye (e.g., Fura-2). An increase in intracellular Ca²⁺ is a downstream signal of certain GPCR pathways [3].

- This compound's Role: In this study, this compound was used to define the specific role of the A3R. Researchers first activated mast cells using a complement peptide (C3a). They then demonstrated that an A3R-selective agonist could inhibit this C3a-induced Ca²⁺ mobilization. The use of this compound, an A3R antagonist, would be a logical next step to reverse or block the inhibitory effect of the A3R agonist, thereby confirming that the effect was specifically mediated through the A3R [3].

References

A Practical Framework for Measuring Binding Affinity

To determine the binding affinity of a compound like Mcp-neca, the core measurement is the equilibrium dissociation constant (KD), which quantifies the strength of interaction between a ligand and its receptor [1]. A smaller KD value indicates a higher, stronger binding affinity.

The following table summarizes the primary techniques used for these measurements.

| Method | Key Principle | Typical KD Range | Key Advantages | Sample & Throughput Considerations |

|---|---|---|---|---|

| Microscale Thermophoresis (MST) [2] | Fluorescence change in a temperature gradient | Not specified | Works in complex matrices (e.g., membrane fragments); low sample consumption. | Lower sample consumption; medium throughput. |

| Native Mass Spectrometry (Native MS) [3] | Mass detection of intact protein-ligand complexes | Not specified | Label-free; can analyze proteins of unknown concentration from tissue samples. | Low sample consumption; high-throughput screening possible. |

| Surface Plasmon Resonance (SPR) [1] | Optical detection of mass changes on a sensor surface | Millimolar (mM) to picomolar (pM) | Label-free; provides real-time kinetic data (on/off rates). | Requires immobilization; medium throughput. |

| Biolayer Interferometry (BLI) [1] | Optical interference pattern shift on a biosensor tip | Millimolar (mM) to picomolar (pM) | Label-free; uses disposable sensor tips. | Requires immobilization; medium to high throughput. |

| Isothermal Titration Calorimetry (ITC) [1] | Direct measurement of heat absorbed/released | Millimolar (mM) to nanomolar (nM) | Label-free; provides full thermodynamic profile (ΔH, ΔS). | Higher sample consumption; lower throughput. |

Detailed Experimental Protocol: MST for Membrane Receptors

Since this compound is an adenosine receptor agonist and adenosine receptors are G protein-coupled receptors (GPCRs), studying them in a native membrane environment is crucial. Here is a detailed protocol based on a study of the dopamine D2 receptor, which can be adapted for other GPCRs [2].

Sample Preparation

- Membrane Fragments: Use plasma membrane fragments from cells expressing the target GPCR. This avoids the need for protein purification, which can alter the receptor's native conformation and functionality [2].

- Fluorescent Ligand: Employ a fixed concentration of a fluorescently labeled ligand or receptor. In the referenced study, spiperone—Cy5 was used as the fluorescent antagonist [2].

- Ligand Titration: Prepare a serial dilution of the unlabeled ligand (e.g., this compound) in a suitable buffer.

Determining Receptor Concentration

- Perform an initial titration experiment with a fixed concentration of fluorescent ligand above its expected KD and varying concentrations of the membrane fragments.

- The MST signal will increase until the receptor and ligand concentrations are equal. The intersection point of the resulting binding curve is used to calculate the receptor concentration in the membrane sample (e.g., in pmol per mg of total protein) [2].

Measuring Dose-Response Curves

- With the receptor concentration known, perform the affinity measurement.

- Incubate a fixed concentration of membrane fragments (with the target receptor) with a serial dilution of this compound.

- Add a fixed concentration of the fluorescent tracer ligand and allow the system to reach equilibrium.

- Measure the MST signal for each sample. The change in signal as a function of this compound concentration will generate a dose-response curve from which the KD can be calculated [2].

Experimental Workflow for Binding Affinity Measurement

The diagram below outlines the key decision points in a binding affinity study, from sample preparation to data analysis.

Key Considerations for Experimental Design

- Receptor Environment is Critical: For membrane proteins like GPCRs, measurements taken in their native membrane environment (e.g., using cell membrane fragments) are more physiologically relevant than those using purified proteins, which can lose functionality [2].

- Account for Non-Specific Binding: When working with complex samples like membrane fragments, non-specific binding of the ligand to other components can interfere. This must be minimized or corrected for in data analysis [2].

- Ensure System Equilibrium: For reliable KD determination, it is essential that the binding reaction reaches equilibrium during the assay, where the rate of association equals the rate of dissociation [1].

References

M2d Macrophage Polarization Protocol using NECA

The following protocol for generating M2d macrophages from the human monocytic cell line THP-1 is adapted from a proteomics study [1]. The key parameters are summarized in the table below.

| Protocol Step | Specific Reagents & Concentrations | Duration |

|---|---|---|

| THP-1 Cell Culture | RPMI 1640 medium, 10% FBS, 1% Penicillin-Streptomycin | Maintain in 5% CO(_2) at 37 °C |

| M0 Macrophage Differentiation | Phorbol-12-myristate-13-acetate (PMA), 10 ng/mL | 24 hours |

| M2d Macrophage Polarization | 5'-N-ethylcarboxamidoadenosine (NECA), 5 μmol/L Lipopolysaccharide (LPS), 100 ng/mL | 24 hours |

This protocol was successfully used to polarize M0 macrophages for a subsequent proteomic analysis of different macrophage subtypes [1]. The M2d macrophages generated through this method are characterized by their high expression of IL-10, TGF-β, and VEGF, which are associated with roles in tumor progression and angiogenesis [1].

Established M2d Macrophage Polarization Workflow

The experimental workflow from monocyte to polarized M2d macrophage can be visualized in the following diagram:

Post-Polarization Analysis and Validation

After polarization, the study employed several methods to validate and characterize the resulting M2d macrophages [1]:

- Proteomic Analysis: The researchers used quantitative proteomics (using a pooled sample strategy from three biological replicates) to systematically characterize the protein expression profiles of M2d and other macrophage subtypes.

- Parallel Reaction Monitoring (PRM): This targeted mass spectrometry technique was used to validate the accuracy of the quantification for selected differentially expressed proteins (DEPs) from the initial proteomic screen.

- Bioinformatic Analysis: The proteomics data served as a resource for predicting the potential biological functions and involvement of the M2d subtype in macrophage-associated diseases.

Important Notes on the Protocol and Its Context

- Cell Model Specificity: This protocol has been established for the human THP-1 cell line. If you are using primary human monocytes or a different cell line, the conditions (especially concentrations and duration) may require optimization.

- Defining the M2d Phenotype: The authors of the study noted that based on their proteomic data, the protein expression profiles of M2c and M2d subtypes were very similar [1]. This is an important consideration for the interpretation of results obtained with this model.

- Mechanistic Insight: The provided protocol is a methodological recipe. The specific adenosine receptor signaling pathways activated by NECA to induce the M2d phenotype were not detailed in the source material. Further investigation into the involvement of receptors like A({2A}) and A({2B}) and their downstream signaling (e.g., cAMP-PKA pathway) would be necessary for a deeper mechanistic understanding.

References

Mcp-neca: Compound Profile & Proposed Study Design

Mcp-neca (also known as MRE 3008-F20) is a researched compound characterized as a potent and selective antagonist of the A3 adenosine receptor, with significant cross-reactivity at the A2B receptor subtype [1]. Its molecular formula is C21H20N8O3, with a molecular weight of 432.4 g/mol, and it is typically soluble in DMSO [1]. The following table summarizes its key characteristics and a foundational study design principle.

| Attribute | Description |

|---|---|

| IUPAC Name | 1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea [1] |

| Primary Target | Adenosine A3 receptor (Antagonist) [1] |

| Secondary Target | Adenosine A2B receptor (Antagonist) [1] |

| Key Proposed Assay | cAMP accumulation assay [1] |

| Key Design Principle | Use optimal design theory to select dose levels for precise parameter estimation [2]. |

Detailed Experimental Protocols

Given the lack of a specific published protocol for this compound, the following are proposed based on its known mechanism of action and standard practices in pharmacological dose-response and toxicological studies.

Protocol 1: In Vitro cAMP Assay for A3 Receptor Antagonism

This protocol is designed to characterize the functional dose-response of this compound as an antagonist.

- Cell Preparation: Culture cells expressing recombinant human A3 adenosine receptors. Seed cells into multi-well plates appropriate for the assay and allow them to adhere overnight.

- Compound Dilution Series: Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to generate at least 8-10 concentration points, covering a range from sub-nanomolar to micromolar (e.g., 1 nM - 100 µM). Include a vehicle control (DMSO at the same final concentration as test wells).

- Pre-treatment and Stimulation:

- Aspirate culture medium from the cells.

- Pre-treat cells with the this compound dilution series or vehicle for 15-30 minutes.

- Stimulate cells with a fixed, EC80 concentration of a known A3 receptor agonist (e.g., NECA or 2-Cl-IB-MECA) to induce cAMP production. Incubate as per the cAMP detection kit protocol.

- cAMP Measurement: Lyse cells and quantify intracellular cAMP levels using a commercial competitive immunoassay or HTRF-based kit according to the manufacturer's instructions.

- Data Analysis:

- Normalize data as a percentage of the maximum response to the agonist (control) and the baseline (unstimulated) level.

- Fit the normalized dose-response data to a four-parameter logistic (4PL) model (also known as the Hill equation) to determine the IC50 value (half-maximal inhibitory concentration) and Hill slope.

Protocol 2: Cytotoxicity and Therapeutic Window Assessment

This protocol assesses potential cytotoxic effects to help establish a therapeutic index.

- Cell Line Selection: Select a relevant cell line, such as a neuronal precursor line (e.g., NT2) given the neuroprotective research interest, or a standard line like HepG2 for general toxicology [1] [3].

- Dosing and Plate Setup: Seed cells in a 96-well plate. The following day, treat with a wide range of this compound concentrations. A D-optimal design for a 4-parameter log-logistic model suggests using four dose levels (including control) for efficient estimation [2].

- Incubation and Viability Assay: Incubate for 24-72 hours. Assess cell viability using a standard MTT or Alamar Blue assay, measuring absorbance/fluorescence according to the kit's protocol.

- Data Analysis: Calculate cell viability as a percentage of the vehicle control. Fit the data to a log-logistic or Weibull model to determine the TC50 (toxic concentration for 50% of cells) and benchmark doses (BMD) [2].

Experimental Workflow and Signaling Pathway

The following diagrams outline the core experimental workflow and the primary signaling pathway modulated by this compound.

Experimental Workflow for this compound Dose-Response

This compound as an A3 Receptor Antagonist

Critical Limitations and Future Research

It is crucial to note that the information and protocols above are partly extrapolated. The search results highlight a significant lack of specific, publicly available dose-response data for this compound [1]. Future research must prioritize:

- Experimental Determination of Physical-Chemical Properties: Solubility, stability, and formulation in physiological buffers [1].

- Comprehensive Safety Profiling: Formal toxicity studies to identify potential hazards [1].

- In-depth Mechanism of Action Studies: Further elucidation of its effects, particularly its reported anti-inflammatory and neuroprotective properties [1].

References

Mcp-neca experimental best practices

Available Information on MCP-NECA

While detailed protocols are unavailable, the table below summarizes the key information found on a chemical supplier's page. This data can serve as a starting point for your own experimental design [1].

| Property | Description |

|---|---|

| IUPAC Name | 1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea [1] |

| Synonyms | MRE 3008-F20, 1-(2-(furan-2-yl)-8-propyl-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea [1] |

| Molecular Formula | C21H20N8O3 [1] |

| Molecular Weight | 432.4 g/mol [1] |

| CAS Number | S536266 [1] |

| Solubility | Soluble in DMSO [1] |

| Reported Activity | Potent and selective agonist of adenosine receptors, particularly the A3 subtype [1]. |

| Potential Applications | Research tool for studying adenosine receptor pathways; explored for anti-inflammatory and neuroprotective effects [1]. |

A Proposed Path for Protocol Development

Given the lack of established methods, your work will likely be pioneering. Here is a logical workflow to systematically establish a set of robust experimental protocols for this compound.

Draft Experimental Outline

Based on the general biological activities attributed to this compound, here is a high-level outline of experiment types you may need to design and optimize. Specific buffer compositions, cell densities, incubation times, and equipment settings would need to be determined through literature review of similar compounds and your own pilot studies.

Objective: To characterize the binding affinity and functional selectivity of this compound at human adenosine receptor subtypes.

1. Radioligand Binding Assays

- Purpose: Determine equilibrium dissociation constants (Ki) and inhibitory concentration (IC50) values.

- Methodology:

- Use cell membranes expressing recombinant human A1, A2A, A2B, and A3 receptors.

- Incubate with a known radiolabeled adenosine receptor antagonist (e.g., [³H]-PSB-11 for A3) in the presence of increasing concentrations of this compound.

- Use a scintillation counter to measure bound radioactivity.

- Analyze data with nonlinear regression to calculate Ki values using the Cheng-Prusoff equation.

2. Functional cAMP Accumulation Assay

- Purpose: Confirm agonist activity and determine potency (EC50).

- Methodology:

- Use cells expressing a specific adenosine receptor subtype (e.g., CHO-K1 cells stably expressing A3).

- Stimulate cells with forskolin to increase cAMP production.

- Co-incubate with a range of this compound concentrations to measure its inhibitory effect on forskolin-induced cAMP.

- Quantify cAMP using a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.

- Generate dose-response curves to calculate EC50 values.

Suggestions for Further Research

To build upon the limited starting information, you might find it helpful to:

- Search Specialized Databases: Probe deep into scientific databases like PubMed, Scopus, and CAS SciFinder using the known synonyms "MRE 3008-F20" and the listed IUPAC name.

- Review Broader Literature: Investigate well-characterized A3 receptor agonists (e.g., IB-MECA, Cl-IB-MECA). Their established protocols can be an excellent template for adapting experiments with this compound.

- Consult Suppliers: Reach out to the supplier (Smolecule) directly to inquire if they have any analytical data sheets or unpublished references they can share.

References

Template for Application Notes and Protocols

You can use this structure to document your laboratory application. Fill in the sections with the specific details of your research.

1. Introduction and Objectives

- Application Overview: Briefly describe the purpose of the "Mcp-neca" application. State its main objectives.

- Background: Provide relevant scientific background. Explain the significance of the research and the underlying biological mechanisms or signaling pathways involved.

2. Experimental Design and Workflow

- Overall Workflow: A high-level diagram (generated from the DOT script in the visualization section) illustrates the main stages of the experimental process.

- Key Steps Summary:

- Sample Preparation: Describe the source and handling of biological samples (e.g., cell lines, tissue).

- Treatment Groups: Define the experimental conditions (e.g., concentrations of compounds, control groups).

- Assays and Measurements: List the techniques used for analysis (e.g., ELISA, Western Blot, qPCR).

3. Detailed Experimental Protocols

- Cell Culture and Treatment:

- Procedure: Detail the protocol for maintaining cells and applying treatments.

- Key Parameters: Specify cell density, incubation times, and treatment concentrations.

- Gene Expression Analysis (qPCR):

- RNA Extraction: Describe the method used.

- cDNA Synthesis: List the kit and reaction conditions.

- Quantitative PCR: Provide the primer sequences and cycling protocol.

- Protein Analysis (ELISA):

- Procedure: Outline the steps for quantifying protein secretion or levels.

- Calculation: Explain how to generate a standard curve and calculate sample concentrations.

- Cell Culture and Treatment:

4. Data Analysis and Interpretation

- Statistical Methods: Specify the tests used (e.g., Student's t-test, one-way ANOVA).

- Data Interpretation: Guide how to analyze the results and what conclusions to draw.

Anticipated Quantitative Data Summary

Once you have experimental results, you can summarize them in tables like the one below.

Table 1: Example Data Table for Experimental Results

| Experimental Group | Concentration | Gene Expression (Fold Change) | Protein Level (pg/mL) | p-value |

|---|---|---|---|---|

| Control | - | 1.0 ± 0.2 | 150 ± 25 | - |

| Treatment A | 10 µM | 2.5 ± 0.3 | 450 ± 50 | < 0.01 |

| Treatment B | 50 µM | 5.1 ± 0.6 | 980 ± 75 | < 0.001 |

Visualizing Workflows and Pathways with Graphviz

Here is an example of a DOT script that creates a diagram for a generalized cell signaling study. You can modify the labels and connections to fit the specific "this compound" pathway.

The script below follows the formatting rules you specified, using the provided color palette and ensuring high contrast between text and node colors.

Diagram Title: Generic Workflow for Gene and Protein Study

improving Mcp-neca experimental results

A Framework for Your Technical Support Center

While I cannot provide specific data for MCP-NECA, here is a template for how you could structure your support center using general scientific principles. You can populate it with details from the literature you find.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

- A: Typically, water or DMSO is used. Prepare aliquots at a common concentration (e.g., 10-100 mM), and store them at -20°C or below. Protect from repeated freeze-thaw cycles. Always confirm the specific recommendations from your supplier's Certificate of Analysis (CoA) for the specific batch you are using.

Q2: What is a standard concentration range for this compound in cell-based assays?

- A: Effective concentrations can vary significantly based on the cell type and assay. A preliminary dose-response experiment is crucial. Literature often reports working concentrations in the nanomolar (nM) to low micromolar (µM) range.

Q3: Our experimental results show high variability. What could be the cause?

- A: Common sources of variability include:

- Stock Solution Handling: Inconsistent thawing or degradation of the stock solution.

- Cell Passage Number: Using cells at high passage numbers that may have drifted in their receptor expression.

- Assay Conditions: Inconsistencies in serum concentration, incubation time, or temperature.

- A: Common sources of variability include:

Suggested Experimental Protocol Workflow

The diagram below outlines a generalized workflow for a cell-based signaling experiment, which you can adapt for this compound.

Diagram 1: Generic workflow for a cell-based signaling experiment.

Troubleshooting Common Issues

You can structure your troubleshooting guide in a table for easy reference. Here is an example of what that table might look like once you fill it with information specific to this compound.

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| No biological response | Inactive compound; wrong receptor subtype expressed. | Verify receptor expression (PCR/Western Blot); use a positive control. |

| High background signal | Non-specific binding; serum interference. | Optimize serum-free incubation time; include a vehicle control. |

| Inconsistent data between replicates | Human error in dilution; cell confluency variation. | Create a fresh master stock solution; standardize cell seeding protocol. |

Creating Effective Diagrams with Graphviz

Since you specified using Graphviz, here are key tips based on the official documentation [1] [2]:

- Use HTML-like Labels for Advanced Formatting: For complex node labels with multiple lines or font changes, use

shape=noneand an HTML-like label (label=<line1 line2>>) [3] [1]. - Control Node Size with

fixedsize: To make a node's size determined by its text content, useshape=plain[1]. To set a fixed size, usefixedsize=truealong withwidthandheightattributes [2]. - Ensure Readability: Always set the

fontcolorattribute explicitly when you set afillcolorto maintain high contrast, as shown in the diagram above [1].

References

Experimental Workflow & Pathway Analysis

To help visualize common experimental processes, here are two diagrams that outline a general workflow and a signaling pathway analysis that might be relevant to your research.

Common Experimental Problems & Solutions

Here are some frequently encountered issues in receptor pharmacology experiments and their potential solutions:

Compound Handling & Preparation

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor Solubility | Wrong solvent, low temperature | Use DMSO as stock solvent; warm buffer for dilution [1] |

| Low Potency | Compound degradation, improper storage | Prepare fresh solutions; store at recommended temperature [1] |

| High Background | Contaminated stock, solvent effects | Use sterile techniques; include solvent controls [1] |

Cell-Based Assays

| Problem | Possible Cause | Solution |

|---|---|---|

| High Variability | Inconsistent cell density, passage number | Standardize seeding protocols; use consistent passage range [1] |

| No Signal | Cell viability issues, wrong detection method | Check viability >90%; validate detection method [1] |

| Non-Specific Binding | High compound concentration, serum proteins | Titrate concentration; use serum-free conditions [1] |

Data & Analysis Issues

| Problem | Possible Cause | Solution |

|---|---|---|

| Irreproducible Results | Protocol deviations, environmental fluctuations | Strictly follow SOPs; control temperature/humidity [1] |

| Poor Curve Fitting | Insufficient data points, incorrect model | Include 10+ concentrations; verify model selection [1] |

| High Assay Signal Variation | Inconsistent reagent handling, plate effects | Use calibrated pipettes; randomize plate layout [1] |

Expert Troubleshooting FAQs

How can I improve the stability of NECA in solution?

- Prepare fresh solutions daily for critical experiments

- Aliquot stock solutions to avoid freeze-thaw cycles

- Use buffer conditions that match physiological pH (7.2-7.4)

What controls are essential for receptor activation studies?

- Vehicle controls: Match solvent concentration in all treatments

- Positive controls: Known agonists to confirm system responsiveness

- Negative controls: Untreated cells to establish baseline

- Antagonist controls: When testing specificity

How can I optimize assay timing for kinetic studies?

- Perform preliminary time-course experiments (5 min to 24 hours)

- Consider receptor internalization kinetics for GPCR studies

- Align measurement timing with expected peak response

Finding More Specific Information

Since "MCP-NECA" appears to be a specialized research area, these suggestions might help you find more targeted information:

- Consult specialized databases like PubChem, IUPHAR, or supplier technical data sheets for NECA (5'-N-ethylcarboxamidoadenosine)

- Search scientific literature specifically for "NECA" in combination with your receptor or pathway of interest

- Contact technical support from compound suppliers who may have application-specific protocols

References

Troubleshooting Guide: Experimental Data Reproducibility

Reproducibility is the cornerstone of reliable science. When results cannot be replicated, the problem often lies in undocumented variations, reagent issues, or unstable protocols. Follow this structured approach to identify the root cause.

1. Audit Your Experimental Protocol Scrutinize your methods for any unrecorded steps or "tribal knowledge." A highly detailed protocol is your first defense against irreproducibility.

- Action: Write down every single step of your experiment in extreme detail, including reagent lot numbers, equipment calibration dates, incubation times (to the minute), and environmental conditions (e.g., room temperature, humidity). Have a colleague follow your written protocol exactly to see if they can replicate your results.

2. Validate Key Reagents and Materials Degraded, contaminated, or miscalculated reagents are a leading cause of failed experiments.

- Action: Create a reagent log. For each critical reagent (especially "Mcp-neca"), record the source, catalog number, lot number, date of arrival, and opening. If possible, use a new aliquot from a different lot or a different supplier. Confirm the concentration and purity of your stocks.

3. Standardize Data Acquisition and Analysis Inconsistent data processing can create the illusion of irreproducible results.

- Action: Define and document your analysis parameters upfront. If using software for quantification (e.g., for Western blots or microscopy images), use the exact same settings and thresholds for all datasets. Where possible, automate analysis steps to minimize manual intervention and bias.

4. Introduce Positive and Negative Controls Controls are non-negotiable for validating your experimental system.

- Action: Ensure every experiment includes a clear positive control (known to produce the effect) and negative control (known to produce no effect). If your controls do not perform as expected, the entire experiment is invalid, and the data cannot be trusted. This helps you determine if the problem is with your assay or the specific experimental variable.

5. Replicate Appropriately Underpowered experiments with low replicate numbers can produce misleading results by chance.

- Action: Distinguish between technical replicates (same sample measured multiple times) and biological replicates (different biological samples, e.g., different cell passages, different animal subjects). Plan your experiments with a sufficient number of independent biological replicates to ensure the findings are statistically sound and generalizable.

To help visualize a systematic approach to troubleshooting, the following flowchart outlines this diagnostic process:

Frequently Asked Questions (FAQs)

Q1: My positive controls are working, but my experimental data with this compound is still inconsistent between runs. What should I do?

- A: This strongly points to an issue with the experimental compound itself or its handling. Verify the solubility, storage conditions (-20°C vs. -80°C, light sensitivity), and shelf life of "this compound." Prepare fresh working solutions from a validated stock and ensure the vehicle (e.g., DMSO) concentration is consistent and does not exceed cytotoxic levels.

Q2: How can I be sure the observed effect is specific to this compound and not an off-target artifact?

- A: Employ pharmacological and genetic validation strategies. Use a known selective antagonist for the target (if one exists) to see if it blocks the effect of "this compound." Alternatively, use siRNA, shRNA, or CRISPR to knock down/out the putative target protein and test if "this compound" loses its efficacy.

Q3: I inherited this project, and the original protocol is poorly documented. How do I start?

- A: Begin with a "reconstitution experiment." Contact the previous researcher to get as many details as possible. If that's not feasible, use the original published paper (if one exists) as a base. Systematically test each ambiguous variable (e.g., cell density, serum concentration, assay timing) one at a time in a controlled manner to re-establish a robust and documented protocol.

A Template for Reliable Experimental Documentation

Maintaining a detailed lab notebook is critical. The table below summarizes key elements to document for every experiment to ensure future reproducibility. This template is inspired by robust methodologies found in scientific literature [1].

| Documentation Element | What to Record | Why It Matters |

|---|---|---|

| Reagent & Lot Info | Source, Catalog #, Lot #, concentration, storage conditions. | Identifies variability between reagent batches [1]. |

| Cell Line Details | Passage number, authentication method, mycoplasma test date. | Prevents drift and misidentification of biological models. |

| Equipment & Settings | Instrument ID, software version, key parameters (e.g., voltage, gain). | Ensures consistent data acquisition across sessions. |

| Data Analysis Code | Software, version, and exact parameters/scripts used for processing. | Makes data processing transparent and repeatable. |

| Statistical Tests | Specific test used, n-number (defining technical vs. biological). | Ensures correct interpretation and power of the data. |

Further Assistance

Since the specific context of "this compound" was not available in my search, the guidance above is general. To get more targeted help, I suggest you:

- Consult Specialized Databases: Search for "this compound" in chemical and pharmacological databases like PubChem, ChEMBL, or the IUPHAR/BPS Guide to PHARMACOLOGY to find detailed information on its structure, known targets, and published protocols.

- Reach Out to Your Network: Contact the supplier of the compound or the authors of relevant primary literature. They often have access to detailed application notes and troubleshooting tips not available in public searches.

References

MCP-1 Receptor Binding and Activation

The following table summarizes key findings from studies on how MCP-1 binds to and activates its receptor, CCR2, which forms the foundational knowledge for understanding its binding characteristics.

| Aspect | Key Finding | Experimental Insight | Citation |

|---|---|---|---|

| Functional Binding Unit | MCP-1 binds and activates CCR2 as a monomer. | A mutant MCP-1 (P8A) that does not dimerize retained wild-type binding affinity and functional activity in chemotaxis, calcium influx, and adenylate cyclase inhibition assays. [1] | [1] |

| Critical Residue for Binding | Tyrosine-13 (Tyr13) is critical for high-affinity binding. | A monomeric MCP-1 mutant (Y13A) showed a 100-fold weaker binding affinity and significantly reduced efficacy in signal transduction and chemotaxis. [1] | [1] |

| Receptor Binding Affinity Regulation | Pre-stimulation with MCP-1 up-regulates its own receptor's binding affinity. | In THP-1 and CCR2B-transfected HEK-293 cells, pre-treatment with MCP-1 led to a sixfold increase in binding affinity, a process dependent on actin polymerization. [2] | [2] |

| N-terminal Domain Role | The N-terminal region is vital for receptor binding and activation. | Structure-function studies on chemokines, including MCP-1, have identified the flexible N-terminal domain as essential for interacting with the receptor. [3] | [3] |

Experimental Protocols in MCP-1 Research

The studies referenced rely on several standard biochemical and cellular assays to characterize MCP-1 binding and function:

- Receptor Binding Assays: These experiments measure the affinity of MCP-1 for its receptor CCR2. The studies used cell lines like monocytic THP-1 or HEK-293 cells engineered to express the CCR2B receptor. Binding affinity is often quantified after treating cells with unlabeled MCP-1 (to study up-regulation) or using mutant MCP-1 proteins to determine changes in binding strength. [1] [2]

- Functional Assays:

- Chemotaxis Assays: Measure the migration of monocytes or other responsive cells toward a gradient of MCP-1, indicating functional activation of the receptor. [1]

- Calcium Influx Measurements: Detect the rapid increase in intracellular calcium levels following MCP-1 binding to CCR2, a downstream event of G-protein-coupled receptor (GPCR) activation. [1]

- Adenylate Cyclase Inhibition: MCP-1 activation of the Gi-class GPCR CCR2 inhibits adenylate cyclase, reducing intracellular cAMP levels. This was used to test the efficacy of mutant MCP-1 proteins. [1]

- Inhibition Studies: The use of pharmacological inhibitors is common. For example, cytochalasin D (an actin polymerization inhibitor) was used to demonstrate the cytoskeletal dependence of receptor affinity up-regulation, while pertussis toxin (a Gαi inhibitor) and U73122 (a phospholipase C inhibitor) helped delineate the involved signaling pathways. [2]

MCP-1 and CCR2 Signaling Pathway

The diagram below illustrates the core signaling pathway of MCP-1 and its receptor CCR2, based on the mechanistic insights from the studies.

References

Modified Citrus Pectin in Prostate Cancer

Modified Citrus Pectin (P-MCP) is studied as a non-toxic, oral supplement for biochemically relapsed, non-metastatic prostate cancer (BRPC-M0). The tables below summarize its clinical outcomes and the experimental protocol from the identified studies.

Table 1: Clinical Outcomes of P-MCP (PectaSol)

| Outcome Measure | 6-Month Results (n=59) [1] | 18-Month Results (n=39) [2] |

|---|---|---|

| PSA Progression-free Rate | 78% (46/59) | 85% (33/39) had durable long-term response |

| Patients with PSA decrease/stable disease | 58% (34/59) | 62% (24/39) |

| Patients with PSADT improvement | 75% (44/59) | 90% (35/39) |

| Radiologic Progression | 5% (3/59) | 0% (all scans negative) |

| Grade 3/4 Toxicity | 0% | 0% |

Table 2: Experimental Protocol for P-MCP

| Aspect | Details |

|---|---|

| Study Design | Prospective Phase II trial [2] [1] |

| Patient Population | Biochemically relapsed prostate cancer (BRPC-M0) after local therapy, with rising PSA and negative scans [2] [1] |

| Dosage & Administration | PectaSol Modified Citrus Pectin, 4.8 g orally, three times per day [2] [1] |

| Primary Endpoint | Rate of patients without PSA progression (increase of ≥25% from baseline) and/or with improvement in PSADT [2] [1] |

| Key Assessments | Monthly PSA and toxicity monitoring; PET-PSMA scans at 6 and 18 months (or upon progression) [2] |

Neoadjuvant Therapy Comparison in Lung Cancer

Since "Mcp-neca" was not identified, the table below compares different neoadjuvant (pre-surgical) treatments for resectable non-small cell lung cancer (rNSCLC) as an example of the requested comparison format. The data comes from a systematic literature review and network meta-analysis [3].

Table 3: Network Meta-Analysis of Neoadjuvant Therapies in rNSCLC This table shows how a new therapy (neoNIVO+CT) compares to conventional treatments.

| Treatment Regimen | Comparison | Event-Free Survival (Hazard Ratio) | Pathological Complete Response (Odds Ratio) |

|---|---|---|---|

| Neoadjuvant Nivolumab + Chemotherapy (neoNIVO+CT) | vs. Neoadjuvant Chemotherapy (neoCT) | 0.68 (0.49, 0.94) | 12.53 (5.60, 33.82) |

| Neoadjuvant Nivolumab + Chemotherapy (neoNIVO+CT) | vs. Surgery Alone (S) | 0.59 (0.42, 0.82) | Not Reported |

| Neoadjuvant Nivolumab + Chemotherapy (neoNIVO+CT) | vs. Adjuvant Chemotherapy (adjCT) | 0.66 (0.45, 0.96) | Not Reported |

| Neoadjuvant Nivolumab + Chemotherapy (neoNIVO+CT) | vs. Neoadjuvant Chemoradiotherapy (neoCRT) | 0.77 (0.52, 1.16) | 7.15 (2.31, 24.34) |

> Note on the data: Hazard Ratios (HR) less than 1.0 favor neoNIVO+CT for Event-Free Survival. Odds Ratios (OR) greater than 1.0 favor neoNIVO+CT for Pathological Complete Response. Values in parentheses are 95% credible intervals.

Proposed Mechanism of Action for Modified Citrus Pectin

The proposed mechanism of action for P-MCP, based on the studies reviewed, involves the inhibition of the galectin-3 protein. The diagram below illustrates this signaling pathway.

References

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

MeSH Pharmacological Classification

Wikipedia

Dates

2: Merighi S, Benini A, Mirandola P, Gessi S, Varani K, Leung E, Maclennan S, Borea PA. Adenosine modulates vascular endothelial growth factor expression via hypoxia-inducible factor-1 in human glioblastoma cells. Biochem Pharmacol. 2006 Jun 28;72(1):19-31. Epub 2006 Mar 29. PubMed PMID: 16682012.

3: Merighi S, Varani K, Gessi S, Klotz KN, Leung E, Baraldi PG, Borea PA. Binding thermodynamics at the human A(3) adenosine receptor. Biochem Pharmacol. 2002 Jan 15;63(2):157-61. PubMed PMID: 11841789.

4: Gessi S, Varani K, Merighi S, Cattabriga E, Iannotta V, Leung E, Baraldi PG, Borea PA. A(3) adenosine receptors in human neutrophils and promyelocytic HL60 cells: a pharmacological and biochemical study. Mol Pharmacol. 2002 Feb;61(2):415-24. PubMed PMID: 11809867.

5: Merighi S, Varani K, Gessi S, Cattabriga E, Iannotta V, Ulouglu C, Leung E, Borea PA. Pharmacological and biochemical characterization of adenosine receptors in the human malignant melanoma A375 cell line. Br J Pharmacol. 2001 Nov;134(6):1215-26. PubMed PMID: 11704641; PubMed Central PMCID: PMC1573044.

6: Gessi S, Varani K, Merighi S, Morelli A, Ferrari D, Leung E, Baraldi PG, Spalluto G, Borea PA. Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells. Br J Pharmacol. 2001 Sep;134(1):116-26. PubMed PMID: 11522603; PubMed Central PMCID: PMC1572937.

7: Varani K, Merighi S, Gessi S, Klotz KN, Leung E, Baraldi PG, Cacciari B, Romagnoli R, Spalluto G, Borea PA. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors. Mol Pharmacol. 2000 May;57(5):968-75. PubMed PMID: 10779381.

8: Baraldi PG, Cacciari B, Romagnoli R, Varani K, Merighi S, Gessi S, Borea PA, Leung E, Hickey SL, Spalluto G. Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors. Bioorg Med Chem Lett. 2000 Feb 7;10(3):209-11. Erratum in: Bioorg Med Chem Lett 2000 Jun 19;10(12):1403. PubMed PMID: 10698437.